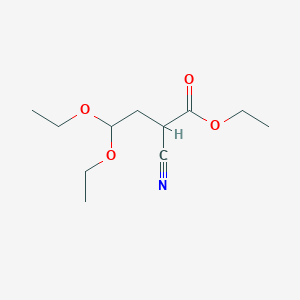

Ethyl 2-cyano-4,4-diethoxybutyrate

描述

Historical Context and Emergence in Synthetic Methodologies

While the broader class of cyanoacetates has been a staple in organic synthesis for over a century, the emergence of Ethyl 2-cyano-4,4-diethoxybutyrate is more recent and directly linked to the development of specific pharmaceutical compounds. Its synthesis on a gram scale was notably disclosed in the mid-2000s, highlighting its growing importance as a key intermediate. patsnap.com The development of efficient synthetic routes to this compound was driven by the need for reliable access to complex building blocks for drug discovery and development.

Significance as a Building Block in Complex Molecule Construction

The primary significance of this compound lies in its role as a precursor to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.comgoogle.com This pyrrolopyrimidine core is a fundamental component of several Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. google.comunl.pt Prominent examples of pharmaceuticals whose synthesis relies on this building block include tofacitinib (B832) and ruxolitinib. google.comunl.pt

The strategic placement of the cyano, ester, and acetal (B89532) functionalities within this compound allows for a programmed sequence of reactions to construct the bicyclic pyrrolopyrimidine system. Specifically, the cyano and ester groups are crucial for the formation of the pyrimidine (B1678525) ring, while the acetal-protected aldehyde serves as a masked functional group that is later revealed to form the pyrrole (B145914) ring.

A common synthetic approach involves the reaction of this compound with formamidine (B1211174) acetate (B1210297) to construct the pyrimidine ring, followed by an acid-catalyzed cyclization to form the pyrrole ring. google.com Subsequent chlorination yields the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The efficiency of this process is a key factor in the large-scale production of these important pharmaceuticals.

Overview of Synthetic Utility and Scope of Applications

The synthetic utility of this compound extends from its central role in the synthesis of JAK inhibitor precursors. Its multifunctionality makes it a versatile tool for organic chemists. The active methylene (B1212753) group, positioned between the electron-withdrawing cyano and ester groups, is readily deprotonated, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

While its most prominent application is in the synthesis of pyrrolo[2,3-d]pyrimidines, the reactivity of this compound suggests its potential in other classical organic reactions. For instance, its structural similarity to ethyl cyanoacetate (B8463686) indicates its suitability for Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated products. wikipedia.orgscielo.org.mxnih.gov Similarly, it can act as a Michael donor in conjugate addition reactions to α,β-unsaturated compounds. masterorganicchemistry.comorganic-chemistry.orglibretexts.org These reactions would allow for the introduction of the protected aldehyde-containing side chain into a wide array of molecular scaffolds, further expanding its utility in the synthesis of complex target molecules.

The acetal moiety also offers a degree of synthetic flexibility, as it can be deprotected under acidic conditions to reveal a reactive aldehyde. This aldehyde can then participate in a range of subsequent transformations, such as reductive aminations, Wittig reactions, and the formation of other heterocyclic systems.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | Ethyl 2,2-diethoxyethylcyanoacetate; Ethyl 2-cyano-4,4-diethoxybutanoate |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Tofacitinib | |

| Ruxolitinib | |

| Formamidine acetate | |

| Ethyl cyanoacetate |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52133-67-2 |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-cyano-4,4-diethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKACZDKUNMFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C#N)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399970 | |

| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52133-67-2 | |

| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Cyano 4,4 Diethoxybutyrate

Classical Synthetic Routes

The traditional approach to synthesizing Ethyl 2-cyano-4,4-diethoxybutyrate primarily involves the alkylation of ethyl cyanoacetate (B8463686).

Reaction of Ethyl Cyanoacetate with 2-Bromo-1,1-diethoxyethane

The most widely reported method for the synthesis of this compound is the nucleophilic substitution reaction between ethyl cyanoacetate and 2-bromo-1,1-diethoxyethane. In this reaction, the acidic α-hydrogen of ethyl cyanoacetate is abstracted by a base to form a carbanion, which then acts as a nucleophile and attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane, displacing the bromide ion.

The efficiency of this classical route is highly dependent on the careful optimization of reaction parameters.

Temperature: The reaction temperature is a critical factor influencing the rate of reaction and the formation of byproducts. Various patents describe the reaction being carried out at elevated temperatures, typically in the range of 95°C to 150°C, to ensure a reasonable reaction rate. isca.meambeed.com For instance, one method involves heating the reaction mixture to 95°C and stirring for 4 hours. isca.me Another procedure specifies a reflux temperature of around 120°C. oup.com

Solvents: The choice of solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are commonly employed due to their ability to solvate the cation of the base, thereby increasing the reactivity of the carbanion. N,N-Dimethylformamide (DMF) is a frequently cited solvent in the patent literature, often used in significant quantities. isca.meambeed.com The use of a nonpolar solvent like benzene (B151609) has been shown in other alkylations of active methylene (B1212753) compounds to favor selective monoalkylation. oup.com

Bases: A variety of bases have been utilized to deprotonate ethyl cyanoacetate. Inorganic bases such as potassium carbonate (K₂CO₃) and strong bases like sodium hydride (NaH) are commonly used. isca.meambeed.comoup.com The selection of the base can influence the reaction rate and the potential for side reactions. For example, a procedure using sodium hydride in DMF involves cooling the reaction mixture to 0-5°C during the initial addition of ethyl cyanoacetate, followed by heating to 95°C after the addition of the alkylating agent. isca.me In contrast, methods employing potassium carbonate may require higher temperatures, around 150°C, to achieve the desired conversion. ambeed.com The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported as an effective base for the alkylation of active methylene compounds in nonpolar solvents. oup.com

The following table summarizes various reaction conditions reported in the literature for the synthesis of this compound and its dimethoxy analog.

| Base | Solvent | Temperature (°C) | Catalyst | Reported Yield | Reference |

| Sodium Hydride | N,N-Dimethylformamide | 95 | - | Not explicitly stated for the isolated product | isca.me |

| Potassium Carbonate | N,N-Dimethylformamide | 150 | - | 70% | ambeed.com |

| Potassium Carbonate | - (Neat) | 120 (reflux) | Potassium Iodide | 74% (conversion rate) | oup.com |

This table is based on data for the synthesis of this compound and its dimethoxy analog as reported in the cited patents.

Several strategies can be employed to enhance the yield and purity of the final product.

The addition of a catalyst can also significantly impact the reaction rate and yield. The use of a catalytic amount of potassium iodide (KI) is reported in a patent, which likely acts as a phase transfer catalyst, facilitating the reaction between the enolate and the alkyl halide. oup.com

Purification of the crude product is essential to obtain this compound of high purity. Common purification techniques include distillation under reduced pressure and column chromatography. isca.me One patent describes the purification by distillation at a temperature of about 110°C under a pressure of less than 1 mbar to obtain a product with a purity of 83 area-% as measured by HPLC. oup.com Another procedure involves a workup with water and an organic solvent like methyl tert-butyl ether, followed by drying and concentration under reduced pressure to obtain the crude product. isca.me It has been noted that for some applications, the crude product can be used directly in the subsequent reaction step without extensive purification. isca.me

Alternative Alkylation Approaches

While the reaction with 2-bromo-1,1-diethoxyethane is the most documented method, the general principles of alkylating active methylene compounds suggest that other electrophiles could potentially be used. However, specific examples for the synthesis of this compound using alternative alkylating agents are not widely reported in the scientific literature. In principle, other leaving groups on the two-carbon electrophile, such as tosylates or mesylates, could be employed, although their use has not been specifically described for this synthesis.

Modern and Advanced Synthetic Strategies

In recent years, there has been a drive towards developing more efficient and environmentally friendly synthetic methods.

Catalytic Methods for Enhanced Efficiency

The synthesis of this compound, primarily through the alkylation of ethyl 2-cyanoacetate with a protected bromoacetaldehyde (B98955) equivalent, is significantly influenced by the choice of catalyst and base. Traditional methods have been refined by employing more efficient catalytic systems to improve reaction rates and yields.

One common method involves the use of a base to deprotonate ethyl 2-cyanoacetate, creating a nucleophile that then reacts with 2-bromo-1,1-diethoxyethane. Strong bases like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) are effective. patsnap.com In this process, sodium hydride acts as a stoichiometric base rather than a catalyst.

More catalytic approaches utilize weaker bases that can be regenerated or used in smaller quantities. The use of potassium carbonate (K₂CO₃), often in conjunction with a catalyst like potassium iodide (KI), facilitates the reaction. ambeed.com The iodide ion can participate in a Finkelstein-type reaction, transiently converting the bromo-compound to a more reactive iodo-intermediate, thereby enhancing the reaction rate. Patents have also disclosed methods where carbonate is added in several portions to control the reaction. google.com

For related syntheses involving ethyl cyanoacetate, heteropoly acids such as silicotungstic acid have been investigated as highly active and environmentally benign catalysts for esterification, suggesting their potential utility in optimizing related processes. e3s-conferences.org Furthermore, the development of nanocatalysts, like ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA), for Knoevenagel condensations involving ethyl cyanoacetate, highlights a frontier in catalytic efficiency, offering high yields and short reaction times. oiccpress.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. In the context of this compound synthesis, several approaches align with these goals.

A key green chemistry metric is the reduction of waste. Newer patented methods for producing related structures claim a significant decrease in waste compared to older techniques. google.comgoogle.com This is partly achieved by optimizing reactions to produce fewer by-products and by recycling excess reagents. For instance, a method for preparing the dimethoxy analog of the target compound allows for the recycling of excess ethyl 2-cyanoacetate. google.com

The choice of solvent and reagents is critical. While solvents like DMF are effective, their high boiling points and toxicity pose environmental and safety challenges. patsnap.com Research into alternative, safer solvents is a cornerstone of green chemistry. Similarly, avoiding high-risk reagents is crucial. Some syntheses in the same chemical family have historically used large amounts of high-risk materials like metal sodium and Raney nickel, which modern methods aim to replace. patsnap.com

The use of cyanide sources in related syntheses can lead to significant waste treatment issues ("three wastes problem"). google.com The toxicity of cyanides and their potential to form cyanotoxins in the environment is a serious concern. nih.gov Therefore, methods that use cyanide more efficiently or replace it with safer alternatives are preferred from a green chemistry perspective. The development of recyclable reagents, such as the one used for Lossen rearrangement involving a cyanoacetate derivative, represents a sustainable approach that minimizes waste. organic-chemistry.org

Comparative Analysis of Synthetic Methods

The various methodologies for synthesizing this compound can be evaluated based on several key performance indicators, including yield, reaction time, scalability, and environmental footprint.

Yield and Selectivity Assessments

The yield of this compound is a critical factor in assessing the economic viability of a synthetic route. A method starting with bromoacetaldehyde diethylacetal is reported to have a theoretical yield of 57%. google.comgoogle.com In contrast, newer methods for the closely related dimethoxy analog claim to achieve yields exceeding 80%. google.com This significant improvement highlights the advances in reaction optimization. Selectivity, the measure of how much of a desired product is formed compared to side products, is also crucial. High selectivity simplifies purification and reduces waste. Methods achieving high purity (e.g., 99.8 area-% by HPLC for a downstream product) indicate high selectivity in the preceding steps. google.com

| Parameter | Method 1 (Bromoacetaldehyde diethylacetal) | Method 2 (Improved, for dimethoxy analog) |

| Starting Material | Bromoacetaldehyde diethylacetal & Ethyl cyanoacetate | 2-bromo-1,1-dimethoxyethane & Ethyl cyanoacetate |

| Reported Yield | 57% (theoretical) google.comgoogle.com | > 80% google.com |

| Purity of Downstream Product | - | 99.8 area-% google.com |

Reaction Time and Scalability

Reaction time and the ability to scale a process from the laboratory to industrial production are vital practical considerations. Some older synthetic routes are characterized by long reaction times. google.comgoogle.com For example, one documented procedure requires refluxing the reaction mixture for 12 hours. ambeed.com Another method using sodium hydride involves a total reaction and processing time of several hours, but at a large (kilogram) scale. patsnap.com

The scalability of a process can be hindered by factors such as the need for specialized equipment (e.g., high-vacuum fractionation) or the use of hazardous reagents that are difficult to handle in large quantities. patsnap.com Modern patented methods are explicitly designed for industrial scale-up, using quantities in the range of kilograms and avoiding problematic purification steps like high-vacuum distillation. patsnap.com

| Parameter | Method A (K₂CO₃/KI) | Method B (NaH/DMF) |

| Reaction Time | 12 hours ambeed.com | ~4 hours at 95°C patsnap.com |

| Scalability | Laboratory Scale | Industrial Scale (kg) demonstrated patsnap.com |

| Limiting Factors | Long reaction duration | Handling of NaH at large scale |

Environmental Impact and Waste Generation

The environmental impact of chemical synthesis is increasingly under scrutiny. A major concern in the synthesis of cyano-compounds is the management of cyanide-containing waste streams. The use of reagents like sodium cyanide in related syntheses can create serious environmental problems. google.com

A comparative analysis shows a clear trend towards more ecologically sound processes. Patented inventions explicitly state the goal of reducing waste and offering a more "ecologic and economic process" compared to the state of the art. google.com This is achieved by increasing yield and minimizing by-product formation. The choice of catalyst also plays a role; for instance, using recyclable, solid-supported catalysts or those with lower environmental toxicity, like certain heteropoly acids, is a favorable green alternative. e3s-conferences.org

| Parameter | Traditional Methods | Modern Patented Methods |

| Waste Generation | Higher, due to lower yields and side reactions. google.comgoogle.com | Reduced waste claimed. google.comgoogle.com |

| Hazardous Reagents | May use large excesses of reagents or high-risk materials. patsnap.com | Optimized to minimize hazardous materials; may include reagent recycling. google.com |

| Environmental Focus | Primarily on yield and purity. | Explicitly includes ecological and economic advantages. google.com |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 4,4 Diethoxybutyrate

Reactions Involving the Cyano Group

The reactivity of the cyano group in Ethyl 2-cyano-4,4-diethoxybutyrate is a cornerstone of its synthetic utility. This group can undergo hydrolysis and derivatization, and more significantly, it actively participates in cyclization reactions to form heterocyclic systems.

Nitrile Hydrolysis and Derivatization

While the hydrolysis of nitriles to carboxylic acids or amides is a fundamental organic transformation, specific literature detailing the hydrolysis of the cyano group in this compound to 2-cyano-4,4-diethoxybutanoic acid or its corresponding amide is not extensively available in the public domain. Generally, such a transformation can be achieved under acidic or basic conditions. The specific conditions would need to be carefully controlled to avoid the simultaneous hydrolysis of the ester and acetal (B89532) groups.

Cyclization Reactions Mediated by the Nitrile Functionality

The most well-documented and synthetically important reactions of this compound involve the participation of the cyano group in cyclization reactions to form pyrimidine (B1678525) derivatives. These derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients. sigmaaldrich.comsigmaaldrich.com

The reaction typically involves the condensation of this compound with a dinucleophilic reagent, such as an amidine or thiourea (B124793), in the presence of a base. The reaction proceeds through the initial formation of a pyrimidine ring, which can then undergo further transformations.

A notable application is in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for several kinase inhibitors. sigmaaldrich.comsigmaaldrich.com In one synthetic route, this compound is reacted with thiourea in the presence of a base like sodium ethoxide. ambeed.com This is followed by further steps to yield the target pyrrolo[2,3-d]pyrimidine.

Similarly, the dimethoxy analog of the title compound, ethyl 2-cyano-4,4-dimethoxybutanoate, is known to react with formamidine (B1211174) acetate (B1210297) in the presence of sodium ethoxide to yield a 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.com This highlights a general and valuable reaction pathway for this class of compounds. Another example involves the cyclization with acetamidine (B91507) hydrochloride under basic conditions to yield a substituted pyrimidine. scbt.com

| Reagent | Base | Product Type | Reference |

| Thiourea | Sodium Ethoxide | Pyrimidine derivative | ambeed.com |

| Formamidine Acetate | Sodium Ethoxide | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (expected) | google.com |

| Acetamidine Hydrochloride | Basic conditions | Substituted pyrimidine | scbt.com |

Reactions Involving the Ester Moiety

The ethyl ester group in this compound provides another site for chemical modification, including hydrolysis, transesterification, and reaction with nucleophiles.

Transesterification and Ester Hydrolysis

Specific research detailing the transesterification or hydrolysis of the ethyl ester in this compound is not widely reported. In principle, the ethyl ester can be converted to other esters, such as a methyl ester, by reacting with the corresponding alcohol (e.g., methanol) under acidic or basic catalysis. Similarly, hydrolysis to the corresponding carboxylic acid, 2-cyano-4,4-diethoxybutanoic acid, could be achieved by treatment with aqueous acid or base. However, reaction conditions would need to be selected carefully to prevent concurrent reactions at the cyano and acetal functionalities.

Reactions with Nucleophiles

The reaction of the ester group with strong nucleophiles, such as Grignard reagents or organolithium compounds, is a common method for the synthesis of ketones or tertiary alcohols. There is, however, a lack of specific published examples of such reactions with this compound. Such reactions would need to contend with the potential for the nucleophile to also react with the cyano group.

Reactions Involving the Diethyl Acetal Group

The diethyl acetal group in this compound serves as a protected form of an aldehyde. This group is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde functionality.

Specific studies on the hydrolysis of the diethyl acetal in this compound to yield ethyl 2-cyano-4-oxobutanoate are not readily found in the surveyed literature. The selective cleavage of the acetal in the presence of the ester and cyano groups would require carefully controlled acidic conditions. The resulting aldehyde could then be utilized in subsequent synthetic steps.

Acetal Hydrolysis and Aldehyde Generation

The diethyl acetal group in this compound serves as a protected form of an aldehyde. Under acidic conditions, the acetal can undergo hydrolysis to unveil the aldehyde functionality. This transformation is a critical step in many synthetic routes that utilize this compound.

The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through the following steps:

Protonation of an ethoxy group: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, typically a hydronium ion (H3O+), forming a good leaving group (ethanol). libretexts.orgchemguide.co.uk

Formation of an oxonium ion: The protonated ethoxy group departs as a molecule of ethanol (B145695), and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation to form a hemiacetal: A water molecule removes a proton from the newly added hydroxyl group, yielding a hemiacetal intermediate.

Protonation of the remaining ethoxy group: The second ethoxy group is then protonated by the acid catalyst.

Elimination of the second ethanol molecule: The protonated ethoxy group is eliminated as another molecule of ethanol, and the oxygen of the hydroxyl group forms a double bond with the carbon, generating a protonated aldehyde.

Deprotonation to yield the aldehyde: Finally, a water molecule deprotonates the carbonyl oxygen to regenerate the acid catalyst and form the final aldehyde product, ethyl 2-cyano-4-oxobutanoate.

This selective deprotection allows for the sequential reaction of the different functional groups within the molecule, a key strategy in multi-step organic synthesis.

Role in Annulation and Heterocycle Formation

A significant application of this compound is its use as a precursor in annulation reactions to form heterocyclic systems. A prominent example is its role in the synthesis of pyrrolo[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry. google.comnih.gov

In a patented process, this compound (or its dimethoxy analogue) is reacted with formamidine acetate in the presence of a base like sodium ethoxide. google.com This reaction leads to the formation of a key intermediate, 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. google.com The formation of the pyrimidine ring is a crucial step, and the subsequent intramolecular cyclization, which is acid-catalyzed, leads to the formation of the fused pyrrole (B145914) ring of the pyrrolo[2,3-d]pyrimidine system. google.com This transformation highlights the utility of the latent aldehyde functionality within the acetal group for constructing complex bicyclic heterocycles.

Reactions Involving the Alpha-Carbon (α-Cyano Ester Reactivity)

The carbon atom situated between the nitrile and the ester groups (the α-carbon) is particularly reactive due to the electron-withdrawing nature of these two functionalities. This makes the α-proton acidic and susceptible to deprotonation by a base, generating a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensations and Related Reactions

While specific examples involving this compound are not extensively documented in readily available literature, the α-cyano ester moiety is a classic active methylene (B1212753) component for Knoevenagel condensations. In a typical Knoevenagel condensation, an active methylene compound reacts with an aldehyde or a ketone in the presence of a basic catalyst, such as an amine, to form a new carbon-carbon double bond.

Following the hydrolysis of the acetal to the corresponding aldehyde, an intramolecular Knoevenagel-type condensation could potentially occur under basic conditions, leading to the formation of a cyclic product. Alternatively, the intact this compound could react with other aldehydes or ketones in an intermolecular fashion, with the generated carbanion at the α-position acting as the nucleophile.

Alkylation and Acylation at the α-Position

The stabilized carbanion generated by the deprotonation of the α-carbon of this compound can readily react with various electrophiles.

Alkylation: In the presence of a suitable base, such as sodium ethoxide or a stronger base like lithium diisopropylamide (LDA), the α-carbon can be alkylated by reacting the resulting enolate with alkyl halides. This allows for the introduction of a wide range of alkyl substituents at this position, further functionalizing the molecule.

Acylation: Similarly, the carbanion can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-keto-α-cyano ester derivative. This transformation provides access to a new set of highly functionalized building blocks for further synthetic manipulations.

Mechanistic Pathways of Key Transformations

Detailed Reaction Mechanisms (e.g., pyrrolopyrimidine synthesis)

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol from this compound and formamidine is a multi-step process that showcases the reactivity of the starting material. google.com A plausible mechanistic pathway is as follows:

Step 1: Formation of the Pyrimidine Ring

Deprotonation and Nucleophilic Attack: In the presence of a strong base like sodium ethoxide, the α-proton of this compound is removed, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of formamidine.

Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The nitrogen atom of the formamidine moiety attacks the electrophilic carbon of the ester group.

Elimination of Ethanol: An ethoxide ion is eliminated, leading to the formation of a stable pyrimidine ring.

Tautomerization: The resulting intermediate likely tautomerizes to the more stable aromatic 4-hydroxypyrimidine (B43898) derivative, yielding 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Step 2: Formation of the Fused Pyrrole Ring

Acetal Hydrolysis: The reaction mixture is then acidified. google.com Under acidic conditions, the diethyl acetal is hydrolyzed to the corresponding aldehyde, as detailed in section 3.3.1.

Intramolecular Cyclization (Pictet-Spengler type): The amino group at the 6-position of the pyrimidine ring then attacks the newly formed aldehyde intramolecularly. This is followed by a cyclization and dehydration sequence, which can be viewed as a variation of the Pictet-Spengler reaction, to form the fused five-membered pyrrole ring. This final step results in the formation of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold.

This sequence of reactions effectively utilizes the diverse reactivity of the functional groups present in this compound to construct a complex heterocyclic system in a concise manner.

Transition State Analysis and Kinetic Studies

Kinetic studies are crucial for understanding reaction mechanisms and optimizing reaction conditions. For instance, determining the order of the reaction with respect to each reactant (ethyl cyanoacetate (B8463686), bromoacetaldehyde (B98955) diethyl acetal, and the base) in the formation of this compound would provide insight into the rate-determining step of the alkylation process. Similarly, kinetic analysis of the subsequent cyclization to form the pyrimidine ring would clarify the roles of the reactants and any catalytic species.

The absence of such studies means that information that could be presented in data tables, such as rate constants under varying conditions (temperature, solvent, catalyst), is not available.

Applications of Ethyl 2 Cyano 4,4 Diethoxybutyrate in the Synthesis of Organic Compounds

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the cyano, ester, and latent aldehyde functionalities within Ethyl 2-cyano-4,4-diethoxybutyrate makes it an ideal precursor for the assembly of various heterocyclic rings containing nitrogen. Its principal application lies in the construction of pyrimidines and fused pyrrolo[2,3-d]pyrimidine systems.

While direct, single-step syntheses of simple pyrroles from this compound are not extensively documented, its role in forming the pyrrole (B145914) ring of fused heterocyclic systems is well-established. The synthesis of the pyrrolo[2,3-d]pyrimidine core demonstrates the compound's utility in pyrrole formation. In this multi-step process, the acetal (B89532) group is hydrolyzed under acidic conditions to an aldehyde, which then undergoes an intramolecular cyclization followed by dehydration to form the pyrrole ring fused to a pre-existing pyrimidine (B1678525) ring. google.comgoogle.com This transformation highlights how the latent aldehyde within the this compound backbone is strategically revealed to participate in the crucial ring-forming step that creates the pyrrole moiety.

A significant application of this compound and its dimethoxy analog, Ethyl 2-cyano-4,4-dimethoxybutyrate, is in the synthesis of pyrimidines, which are often intermediates for more complex fused systems. The reaction of the starting butanoate with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium ethoxide leads to the formation of a substituted pyrimidine. google.comgoogle.com This key reaction involves the condensation of the formamidine with the cyanoacetate (B8463686) moiety of the starting material to build the pyrimidine ring, resulting in an intermediate such as 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.comgoogle.com This pyrimidine derivative is then typically not isolated but carried forward to construct the fused pyrrolo[2,3-d]pyrimidine ring system.

This compound is a critical precursor in the industrial synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for numerous active pharmaceutical ingredients, including Janus kinase (JAK) inhibitors like Tofacitinib (B832) and Ruxolitinib. google.com The synthesis is a multi-step sequence that leverages the functional groups of the starting material to build the fused heterocyclic system efficiently.

Pyrimidine Ring Formation: Ethyl 2-cyano-4,4-dimethoxybutanoate is reacted with formamidine acetate and sodium ethoxide. This step constructs the pyrimidine core of the target molecule. google.comgoogle.com

Pyrrole Ring Formation: The resulting intermediate, 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, is treated with acid. This promotes hydrolysis of the acetal to an aldehyde and subsequent intramolecular cyclization and elimination of water to form the fused pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol. google.comgoogle.com

Chlorination: The final step involves the chlorination of the hydroxyl group at the 4-position, typically using a chlorinating agent like phosphorus oxychloride, to give the desired product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com

The following table outlines the key transformations in a typical synthesis.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |

| 1 | Ethyl 2-cyano-4,4-dimethoxybutanoate | Formamidine acetate, Sodium ethoxide | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Not Isolated |

| 2 | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Hydrochloric acid | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Not Isolated |

| 3 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Phosphorus oxychloride (POCl₃) | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 75% |

This table is a composite representation of synthetic routes described in the literature. Yields and reagents can vary between specific patented processes. google.com

A review of the scientific and patent literature did not reveal specific examples of this compound being directly employed in the synthesis of compounds primarily identified as tubulin modulators. Its utility is more prominently documented in the synthesis of kinase inhibitors.

Based on a review of published scientific literature, there are no specific documented synthetic routes that utilize this compound as a starting material for the preparation of Imidazo[4,5-c]pyridine derivatives.

The scientific literature does not currently provide specific examples of this compound being used as a direct precursor for the synthesis of triazoles, pyrazoles, or benzotriazoles. While the synthesis of such heterocycles often involves cyano-functionalized precursors, the specific application of this compound for these ring systems is not documented. nih.govresearchgate.netgoogle.com

Pyrimidines and Fused Pyrimidine Systems (e.g., Pyrrolo[2,3-d]pyrimidines)

Synthesis of Other Organic Scaffolds

The unique structural features of this compound allow for its theoretical application in the synthesis of various organic structures, including other butyrate (B1204436) derivatives and acyclic nucleosides.

The chemical structure of this compound inherently allows for the synthesis of various butyrate derivatives through transformations of its functional groups. The ester and cyano groups are particularly amenable to a range of chemical reactions. smolecule.com

Hydrolysis and Decarboxylation: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. smolecule.com Subsequent decarboxylation could lead to the formation of 4,4-diethoxybutyronitrile.

Reduction: The ester and cyano groups can be targeted by reducing agents. For instance, reduction of the ester to an alcohol would yield a substituted butanol, while reduction of the cyano group could produce a primary amine, leading to a diamine-substituted butyrate derivative.

Reactions at the α-carbon: The carbon atom positioned between the cyano and ester groups is activated, making it susceptible to alkylation or other carbon-carbon bond-forming reactions, thereby enabling the synthesis of a wide array of substituted butyrate skeletons.

While these transformations are chemically feasible based on the compound's structure, specific, documented examples of the synthesis of other butyrate derivatives starting from this compound are not extensively reported in the scientific literature.

Acyclic nucleosides are an important class of antiviral compounds. google.com The synthesis of these molecules often involves the coupling of a nucleobase with a suitably functionalized acyclic side chain.

The structure of this compound, containing a protected aldehyde (in the form of the diethyl acetal) and other reactive functionalities, suggests its potential as a precursor for the synthesis of the acyclic portion of these therapeutic agents. The acetal can be hydrolyzed to reveal an aldehyde, which can then be used to construct the side chain of an acyclic nucleoside.

However, a direct and documented application of this compound in the synthesis of acyclic nucleosides is not prominently featured in the available scientific literature, indicating this may be a niche or less common application.

Role as a Versatile Intermediate in Medicinal Chemistry

The most significant and well-documented application of this compound is in the field of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of several biologically active molecules and in the broader context of drug discovery.

This compound is a key starting material in the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core structure. This heterocyclic system is a fundamental component of several modern pharmaceuticals. A critical step in the synthesis of this scaffold involves the reaction of this compound with formamidine or its equivalent. This reaction leads to the formation of a pyrimidine ring, which can then undergo an intramolecular cyclization to yield the desired 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

This pyrrolopyrimidine core is the foundation for a class of drugs known as Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.

Table 1: Biologically Active Molecules Derived from this compound

| Biologically Active Molecule | Therapeutic Class | Role of this compound |

|---|---|---|

| Tofacitinib | Janus Kinase (JAK) Inhibitor | Precursor for the 7H-pyrrolo[2,3-d]pyrimidine core. cymitquimica.com |

This table is based on the role of the intermediate in the synthesis of the core structure of the mentioned molecules.

The utility of this compound as a precursor to the 7H-pyrrolo[2,3-d]pyrimidine scaffold makes it a valuable intermediate in the broader process of drug discovery and development. The development of efficient and scalable syntheses for key intermediates is a critical aspect of pharmaceutical manufacturing.

Several patents detail improved methods for the industrial-scale synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a direct downstream product from the initial cyclization involving this compound. These processes highlight the importance of this starting material in providing a reliable and economical route to the core structure of several important drugs. The optimization of reaction conditions, such as the use of specific bases and solvents, to improve yield and purity in the conversion of this compound to the subsequent pyrimidine derivative is a key focus of these developmental studies.

The availability and versatile reactivity of this compound facilitate the exploration of new derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, allowing medicinal chemists to synthesize and evaluate novel compounds for potential therapeutic applications.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl 2-cyano-4,4-diethoxybutyrate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon skeleton and the environment of each proton can be obtained.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound provides specific signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters for assigning these signals. While specific spectral data from peer-reviewed sources is not publicly available, a theoretical analysis predicts a complex spectrum. The ethoxy groups of the acetal (B89532) and the ester would likely show overlapping signals for the methylene (B1212753) and methyl protons. The protons of the butyrate (B1204436) backbone, particularly the one at the chiral center (C2) and the adjacent methylene group (C3), would exhibit distinct multiplicities due to spin-spin coupling.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. Based on the structure, one would expect to observe signals for the carbonyl carbon of the ester, the carbon of the nitrile group, the acetal carbon, and the various aliphatic carbons of the ethyl and butyrate moieties. The chemical shifts of these carbons are influenced by their local electronic environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain insights into the structure of this compound through analysis of its fragmentation pattern. The molecular formula of the compound is C₁₁H₁₉NO₄, corresponding to a molecular weight of 229.27 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 229. Fragmentation would likely involve the loss of ethoxy groups, the ethyl ester group, and other small neutral molecules, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would be characterized by specific absorption bands corresponding to the various bonds within the molecule. Key expected absorptions include a strong band for the C≡N (nitrile) stretch, a strong absorption for the C=O (ester) stretch, and C-O stretching bands for the ether and ester functionalities. The C-H stretching and bending vibrations of the aliphatic parts of the molecule would also be present.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC)

Gas chromatography serves as a valuable tool for the analysis of this compound, particularly for assessing its purity and for monitoring the progress of reactions in which it is a product. While specific retention times for this compound are not extensively documented in publicly available research, the principles of GC analysis for similar cyano-ester compounds provide a framework for its characterization.

In a typical GC analysis, a sample of this compound would be vaporized and injected into a gaseous mobile phase, which carries it through a stationary phase within a column. The separation of components is based on their differential partitioning between the two phases. For compounds like this compound, a non-polar or moderately polar capillary column, such as one coated with a polysiloxane derivative, would likely be employed.

The operating conditions are critical for achieving good separation. A programmed temperature gradient is often utilized, starting at a lower temperature and gradually increasing to facilitate the elution of compounds with varying boiling points. The injector and detector temperatures are typically set higher than the maximum column temperature to ensure efficient sample vaporization and detection. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity.

During the synthesis of related compounds, such as ethyl cyanoacetate (B8463686), GC has been used to determine the product's purity and to calculate the esterification rate. For instance, in the synthesis of ethyl cyanoacetate, a KB-1 column with a nitrogen carrier gas and an FID detector has been utilized. The temperature program involved an initial column temperature of 120°C, which was ramped up to 205°C. bldpharm.com In another instance, the aqueous layer of a reaction mixture was checked by GC to ensure all the desired product, in that case, 2-cyano-4,4-diethoxy-butyric acid ethyl ester, had been extracted. ambeed.com

| Parameter | Typical Value for related Cyano-Esters |

| Column Type | KB-1, Silicone Ohm Nutrile |

| Carrier Gas | Nitrogen |

| Detector | Flame Ionization Detector (FID) |

| Injector Temperature | ~240°C |

| Detector Temperature | ~255°C |

| Temperature Program | Initial temp. 120°C, ramped to 205°C |

Note: The data in the table is based on the analysis of related cyano-esters and serves as a general guideline. Specific parameters for this compound may vary.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and versatile technique frequently employed for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. TLC can also be used to get a preliminary indication of the purity of a sample.

For the analysis of this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) is typically used. A small spot of the sample, dissolved in a suitable solvent, is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample with it. The separation is based on the compound's affinity for the stationary phase versus the mobile phase.

The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent and a more polar solvent is often used. A common solvent system for related compounds is a mixture of petroleum ether and ethyl acetate (B1210297). ambeed.com The ratio of these solvents can be adjusted to optimize the separation. For instance, a starting ratio might be 80:20 (petroleum ether:ethyl acetate), which can be varied to increase or decrease the polarity of the mobile phase.

| Parameter | Typical Conditions for related Cyano-Esters |

| Stationary Phase | Silica Gel Plate |

| Mobile Phase | Petroleum Ether / Ethyl Acetate |

| Visualization | UV light, Iodine vapor, Potassium permanganate (B83412) stain |

Note: The conditions in the table are based on general practices for the TLC analysis of moderately polar organic compounds and specific examples for related esters. The optimal conditions for this compound may need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that can provide precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details.

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis would require crystallization at a low temperature. The process involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly or cooling the solution gradually until crystals form.

Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected by a detector. This diffraction data is then processed mathematically to generate an electron density map of the unit cell, from which the atomic positions can be determined and the complete molecular structure can be elucidated.

While the crystal structure of this compound has not been reported in the crystallographic databases, the structures of many related cyano-esters have been determined using this technique. For example, the analysis of other cyano-substituted esters has revealed detailed information about their molecular geometry and intermolecular interactions in the solid state. Such studies provide valuable insights into the conformational preferences and packing arrangements of this class of compounds.

Illustrative Data for a Related Cyano-Ester (Hypothetical)

| Crystallographic Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1302.1 |

| Z | 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that would be obtained from an X-ray crystallographic analysis of a crystalline compound. There is currently no published crystal structure for this compound.

Advanced Topics and Future Directions in Research

Asymmetric Synthesis Utilizing Ethyl 2-cyano-4,4-diethoxybutyrate

The creation of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical development. This compound possesses a stereocenter at the C2 position, which is typically generated as a racemic mixture in standard syntheses. A key area for future research is the development of asymmetric methods to control this stereocenter, leading to enantiomerically pure products.

Potential strategies could include:

Asymmetric Alkylation: The initial synthesis of the compound involves the alkylation of an ethyl cyanoacetate (B8463686) anion with bromoacetaldehyde (B98955) diethyl acetal (B89532). ambeed.com The use of chiral phase-transfer catalysts or chiral auxiliaries on the cyanoacetate moiety could induce stereoselectivity in this step.

Enantioselective Reduction: The nitrile group offers a handle for introducing chirality. Asymmetric reduction of the C=N bond, perhaps after conversion to an imine, using chiral catalysts could be a viable route.

Kinetic Resolution: Enzymatic or chemo-catalytic methods could be explored to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the desired stereoisomer.

Developing these asymmetric syntheses would provide access to chiral building blocks for creating enantiomerically pure bioactive molecules, significantly enhancing the value of this intermediate.

Catalysis in Reactions Involving the Compound

Catalysis is fundamental to developing efficient, selective, and sustainable chemical processes. For this compound, catalysis can be applied to transform its various functional groups.

One documented example involves the use of Raney nickel in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from this precursor. google.com This suggests that catalytic hydrogenation is a key transformation. Future research could focus on:

Selective Hydrogenation: Developing catalysts that can selectively reduce the nitrile group to a primary amine without affecting the ester functionality. This would involve screening various metal catalysts (e.g., Ni, Pd, Pt, Rh) and reaction conditions.

Novel Catalytic Cycles: Research into novel catalytic systems, such as those based on phthalocyanine (B1677752) complexes, could be applied to reactions involving the cyano group. mdpi.com These catalysts are known to be active in the conversion of sulfur-containing substrates and could potentially be adapted for other transformations. mdpi.com

Acid/Base Catalysis: The acetal group is sensitive to acid, and its deprotection to the corresponding aldehyde is a crucial step in many synthetic sequences. Research into mild and selective solid acid catalysts could improve the efficiency and work-up of this deprotection.

| Catalyst Type | Potential Application | Research Goal |

| Raney Nickel | Reductive cyclization | Optimization of existing processes for pyrimidine (B1678525) synthesis. google.com |

| Palladium/Platinum | Selective hydrogenation | Development of methods for the selective reduction of the nitrile to an amine. |

| Chiral Catalysts | Asymmetric synthesis | Induction of stereoselectivity during alkylation or other bond-forming reactions. |

| Solid Acid Catalysts | Acetal deprotection | Finding reusable and mild catalysts for the selective unmasking of the aldehyde. |

| Enzyme Catalysts | Kinetic resolution/hydrolysis | Selective synthesis of one enantiomer or selective hydrolysis of the ester. |

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing in terms of safety, scalability, and reaction control. vapourtec.com The multi-step synthesis of heterocyclic compounds from this compound is an ideal candidate for adaptation to a flow process.

A patent for manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine outlines a sequence of reactions that could be translated into a continuous-flow system. google.com This would involve pumping the starting materials through a series of reactors containing immobilized reagents or catalysts.

Potential Advantages of a Flow Process:

Enhanced Safety: Flow reactors handle smaller volumes of reactive intermediates at any given time, reducing the risks associated with exothermic reactions or toxic reagents.

Improved Yield and Purity: Precise control over reaction time, temperature, and mixing can lead to higher yields and fewer by-products. rsc.org

Automation: Flow systems can be automated for high-throughput synthesis and optimization, accelerating the discovery of new reaction conditions and derivatives. vapourtec.com

Future work in this area would involve designing the appropriate reactor setup, optimizing conditions for each step in the flow, and potentially developing immobilized catalysts suitable for continuous operation.

Computational Modeling and in Silico Studies

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can guide experimental work.

While this compound itself is an intermediate, its derivatives are often designed as biologically active molecules. For instance, the pyrrolo[2,3-d]pyrimidine core synthesized from it is a key component in various kinase inhibitors. google.com

Future research could employ molecular docking to:

Design Novel Derivatives: Create virtual libraries of compounds derived from this compound.

Predict Biological Activity: Dock these virtual compounds into the binding sites of therapeutic targets (e.g., protein kinases, enzymes) to predict their binding affinity and mode of interaction. nih.gov

Guide Synthesis: Prioritize the synthesis of compounds that are predicted to be most active, saving time and resources.

This in silico screening approach, as demonstrated with other heterocyclic scaffolds, can significantly accelerate the drug discovery process. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. nrel.gov

Applications could include:

Reaction Mechanism Elucidation: Modeling the transition states and intermediates of reactions involving the compound to understand the detailed mechanism of its transformations.

Reactivity Prediction: Calculating properties like atomic charges and frontier molecular orbital energies to predict the most reactive sites in the molecule (e.g., the acidity of the α-proton, the electrophilicity of the ester carbonyl).

Spectroscopic Analysis: Calculating theoretical NMR and IR spectra to aid in the characterization of new derivatives.

DFT calculations using functionals like M06-2X with a def2-TZVP basis set have proven effective for accurately modeling organic molecules and their reaction energies. nrel.gov Applying these methods would provide a theoretical foundation for the experimental exploration of this compound's chemistry.

Exploration of Novel Synthetic Transformations

The true potential of a building block lies in its ability to be converted into a wide array of different structures. This compound is ripe for the exploration of novel synthetic transformations beyond its current use.

The functional groups present offer multiple avenues for diverse reactions:

The Cyano Group: Can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used in cycloadditions to form various heterocycles.

The Acetal Group: Can be deprotected to reveal an aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, aldol (B89426) condensations, and multicomponent reactions.

The Active Methylene (B1212753) Group: The proton alpha to both the nitrile and ester groups is acidic and can be removed to form a nucleophilic carbanion, which can be alkylated or acylated to introduce further complexity.

Multicomponent Reactions: The deprotected aldehyde can be used in one-pot, multicomponent reactions, such as the synthesis of polyfunctionalized 4H-pyrans, to rapidly build molecular complexity from simple starting materials. scielo.org.mx

| Functional Group | Transformation | Potential Product Class |

| Nitrile (-CN) | Hydrolysis | Carboxylic acids, Amides |

| Reduction | Primary amines | |

| Cycloaddition | Tetrazoles, Triazoles | |

| **Acetal (-CH(OEt)₂) ** | Deprotection & Wittig | Alkenes |

| Deprotection & Reductive Amination | Secondary/Tertiary amines | |

| Ester (-COOEt) | Saponification | Carboxylic acids |

| Aminolysis | Amides | |

| Active Methylene | Alkylation/Acylation | Substituted butyrate (B1204436) derivatives |

By systematically exploring these transformations, chemists can unlock new pathways to novel scaffolds for applications in medicinal chemistry, materials science, and agrochemicals.

Development of New Bioactive Molecules Derived from this compound

The true value of this compound lies in its utility as a versatile starting material for the construction of intricate molecular architectures, particularly heterocyclic systems that form the core of many modern pharmaceuticals. Its unique combination of a cyano group, an ester, and a protected aldehyde functionality makes it a prime candidate for a variety of chemical transformations.

One of the most prominent applications of this compound is in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This particular heterocyclic system is the foundational scaffold for a class of drugs known as Janus kinase (JAK) inhibitors, which are instrumental in treating various autoimmune diseases and certain cancers. google.comgoogle.com Prominent examples of blockbuster drugs whose synthesis relies on this key intermediate include tofacitinib (B832), ruxolitinib, and baricitinib. google.com

The synthetic pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from this compound is a multi-step process. A common method involves the reaction of this compound with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium ethoxide. google.com This initial step constructs the pyrimidine ring. Subsequent reactions, including cyclization and chlorination, lead to the final pyrrolo[2,3-d]pyrimidine core. google.comgoogle.com

The following table summarizes a typical synthetic route from this compound to the crucial 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, as described in various patents.

| Step | Reactant(s) | Product | Key Transformations | Reported Yield | Reference |

| 1 | This compound, Formamidine acetate, Sodium ethoxide | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | Pyrimidine ring formation | - | google.com |

| 2 | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Cyclization to form the pyrrole (B145914) ring | 68.3% | google.com |

| 3 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorination | 67.8% | google.com |

Beyond the well-established route to pyrrolo[2,3-d]pyrimidines, the reactivity of this compound opens doors for the synthesis of other bioactive heterocyclic systems. For instance, its structural motifs are amenable to the construction of pyridopyrimidines . niscpr.res.in These fused heterocyclic systems are also of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors. nih.govnih.gov

The development of novel bioactive molecules from this compound is an active area of research. The ability to generate complex and medicinally relevant scaffolds from this relatively simple starting material underscores its importance in drug discovery and development. As our understanding of disease pathways and the need for more targeted therapies grow, the demand for versatile chemical building blocks like this compound is likely to increase, paving the way for the creation of the next generation of innovative medicines.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-4,4-diethoxybutyrate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, ethyl 2-cyanoacetate reacts with 2-bromo-1,1-diethoxyethane under basic conditions to form the intermediate, which is further processed via cyclization or functional group transformations . Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, X-ray crystallography (using tools like SHELXL for refinement ), and mass spectrometry to confirm molecular weight (229.27 g/mol, C₁₁H₁₉NO₄) .

Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC/GC-MS : To assess purity and detect impurities (e.g., residual solvents or byproducts).

- NMR (¹H/¹³C) : To verify the presence of diethoxy (δ ~1.2–1.4 ppm for ethyl groups) and cyano (δ ~110–120 ppm in ¹³C) moieties .

- Refractometry : To validate the refractive index (1.44) and density (1.025 g/cm³) .

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

- Methodological Answer : The compound serves as a precursor for pyrrolo[2,3-d]pyrimidines, which are pharmacologically relevant. For example, it undergoes cyclization with formamidine to form pyrimidin-4-ol derivatives, followed by chlorination to yield bioactive compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in multi-step syntheses to minimize side reactions?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile (CN) and ester (C=O) group reactivity .

Q. What strategies resolve discrepancies in reported physical properties (e.g., boiling point variations)?

- Methodological Answer : Boiling points differ based on measurement conditions (e.g., 86°C at 0.1 mmHg vs. 335.2°C at 760 mmHg ). Researchers should:

- Validate data using ebulliometry under controlled pressure.

- Cross-reference with computational models (e.g., Antoine equation) to predict vapor pressure (0.000121 mmHg at 25°C ).

Q. How do safety considerations influence experimental design with this compound?

- Methodological Answer :

- Handling : Use inert atmosphere storage (2–8°C) to prevent hydrolysis .

- Toxicity Mitigation : Implement fume hoods and PPE (gloves, goggles) due to risks of inhalation/skin irritation (R20/21/22) .

- Waste Management : Neutralize cyanide-containing byproducts with oxidizing agents (e.g., NaOCl) before disposal .

Q. What mechanistic insights exist for this compound in radical-mediated cyclization reactions?

- Methodological Answer : In synthesizing luotonin A, the compound participates in radical cascades. For example, hexamethylditin generates a radical that undergoes 5-exo cyclization onto the nitrile group, forming iminyl intermediates. Mechanistic studies employ:

- EPR Spectroscopy : To detect radical species.

- Isotopic Labeling (¹⁵N/²H) : To trace reaction pathways .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。